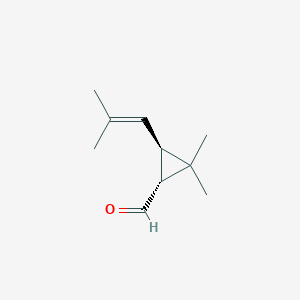
trans-Chrysanthemal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R,R)-chrysanthemal is an aldehyde resulting from the formal oxidation of the hydroxy group of (R,R)-chrysanthemol. It is an aliphatic aldehyde, a member of cyclopropanes, an olefinic compound and a monoterpenoid. It derives from a (R,R)-chrysanthemol.
Wissenschaftliche Forschungsanwendungen
Agricultural Applications
Natural Insecticides:
trans-Chrysanthemal is a key precursor in the biosynthesis of pyrethrins, which are natural insecticides derived from Tanacetum cinerariifolium. Pyrethrins are widely used in agriculture due to their effectiveness against a broad spectrum of pests while being less harmful to mammals compared to synthetic insecticides. The conversion of trans-chrysanthemol to trans-chrysanthemic acid is crucial in this biosynthetic pathway, highlighting the importance of this compound in developing environmentally friendly pest control methods .
Table 1: Comparison of Pyrethrin Efficacy
| Compound | Source | Efficacy (mg/kg) | Toxicity Level |
|---|---|---|---|
| Pyrethrin I | Tanacetum cinerariifolium | 50 | Low |
| Pyrethrin II | Tanacetum cinerariifolium | 40 | Low |
| Synthetic Pyrethroids | Various | 30 | Moderate |
Biochemical Research
Metabolic Engineering:
Recent studies have demonstrated the potential of using this compound in metabolic engineering to enhance the production of valuable terpenoids. By introducing genes responsible for the synthesis of trans-chrysanthemol and its derivatives into various plant systems, researchers have successfully increased the yield of trans-chrysanthemic acid, which has applications in pharmaceuticals and cosmetics .
Case Study: Tomato Metabolic Engineering
In a notable case study, researchers engineered tomato plants to express chrysanthemol synthase along with alcohol dehydrogenase and aldehyde dehydrogenase genes. This approach resulted in a significant increase in trans-chrysanthemic acid levels—about 1.7-fold higher than non-transgenic counterparts—demonstrating the feasibility of using tomato as a platform for producing valuable terpenoids .
Pharmaceutical Applications
Potential Anti-Cancer Properties:
The derivatives of this compound, particularly trans-chrysanthemic acid, have shown potential anti-cancer properties. Research indicates that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The ability to produce these compounds through engineered plant systems opens new avenues for developing natural anti-cancer agents .
Environmental Impact
The use of natural insecticides derived from this compound not only reduces reliance on synthetic chemicals but also minimizes environmental impact. Studies have shown that pyrethrins are biodegradable and have a lower toxicity profile compared to conventional pesticides, making them safer for non-target organisms and ecosystems .
Eigenschaften
Molekularformel |
C10H16O |
|---|---|
Molekulargewicht |
152.23 g/mol |
IUPAC-Name |
(1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C10H16O/c1-7(2)5-8-9(6-11)10(8,3)4/h5-6,8-9H,1-4H3/t8-,9-/m1/s1 |
InChI-Schlüssel |
NQLKPDBZZUIQGM-RKDXNWHRSA-N |
SMILES |
CC(=CC1C(C1(C)C)C=O)C |
Isomerische SMILES |
CC(=C[C@@H]1[C@H](C1(C)C)C=O)C |
Kanonische SMILES |
CC(=CC1C(C1(C)C)C=O)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















